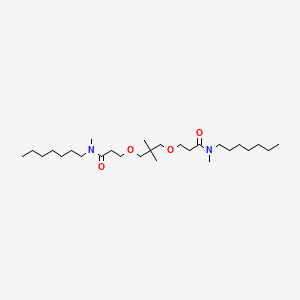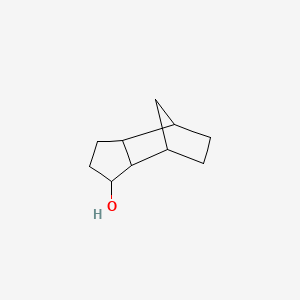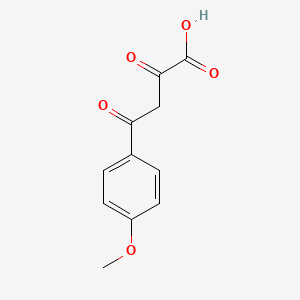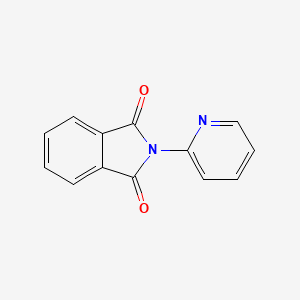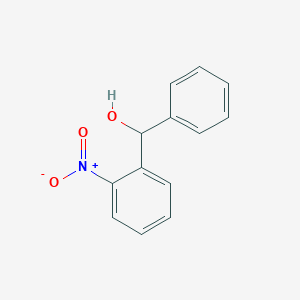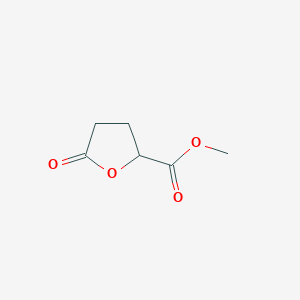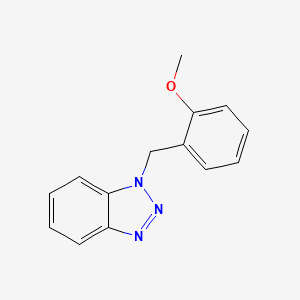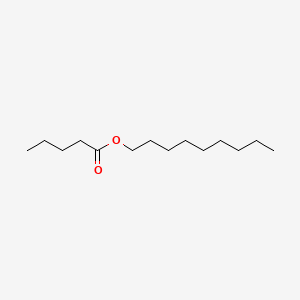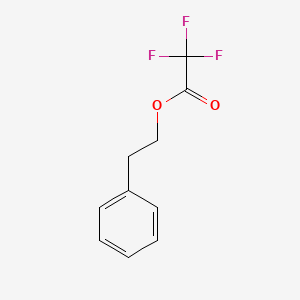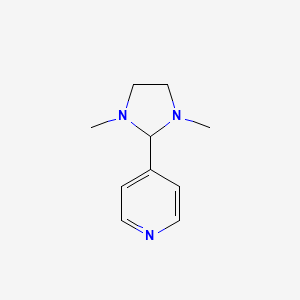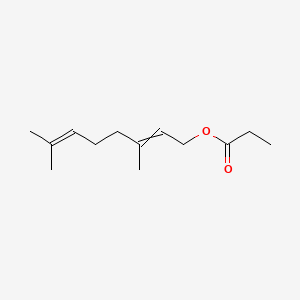
Geranyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranyl propionate, also known as (E)-3,7-Dimethyl-2,6-octadienyl propanoate, is an ester formed from geraniol and propionic acid. It is a naturally occurring compound found in essential oils such as rose and citronella. This compound is primarily used in the cosmetic industry for its pleasant fragrance and is also utilized in the flavor and fragrance industries .
Vorbereitungsmethoden
Geranyl propionate is typically synthesized through an esterification reaction between geraniol and propionic acid. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. In industrial settings, the reaction is often carried out in a continuous-flow packed-bed reactor using immobilized Candida antarctica lipase B (Novozym 435) as the catalyst. The optimal conditions for this reaction include a temperature of 70°C and a 1:1 molar ratio of geraniol to propionic acid, achieving a conversion rate of approximately 87% in 15 minutes .
Analyse Chemischer Reaktionen
Geranyl propionate undergoes various chemical reactions, including:
Esterification: The primary method of synthesis, where geraniol reacts with propionic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into geraniol and propionic acid.
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: This compound can undergo reduction reactions, although specific conditions and reagents for such reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
Geranyl propionate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industries for its pleasant aroma, and in the production of perfumes, cosmetics, and food flavorings
Wirkmechanismus
The mechanism of action of geranyl propionate involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce osmotic stress and DNA damage in certain biological systems. Additionally, it can modulate the expression of proapoptotic and antiapoptotic proteins, influencing cell viability and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Geranyl propionate is similar to other geranyl esters, such as geranyl acetate and geranyl butyrate. These compounds share similar chemical structures and properties but differ in their esterifying acids. This compound is unique due to its specific ester group, which imparts distinct olfactory and chemical properties. Other similar compounds include:
Geranyl acetate: Formed from geraniol and acetic acid.
Geranyl butyrate: Formed from geraniol and butyric acid.
Geranyl formate: Formed from geraniol and formic acid
This compound stands out for its specific applications in the flavor and fragrance industries, where its unique scent profile is highly valued.
Eigenschaften
CAS-Nummer |
27751-90-2 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,6-dienyl propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
InChI-Schlüssel |
BYCHQEILESTMQU-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C |
Kanonische SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



